

Application of ATPase Assays for Screening of nsp13 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SARS-CoV-2 nsp13-IN-3

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Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

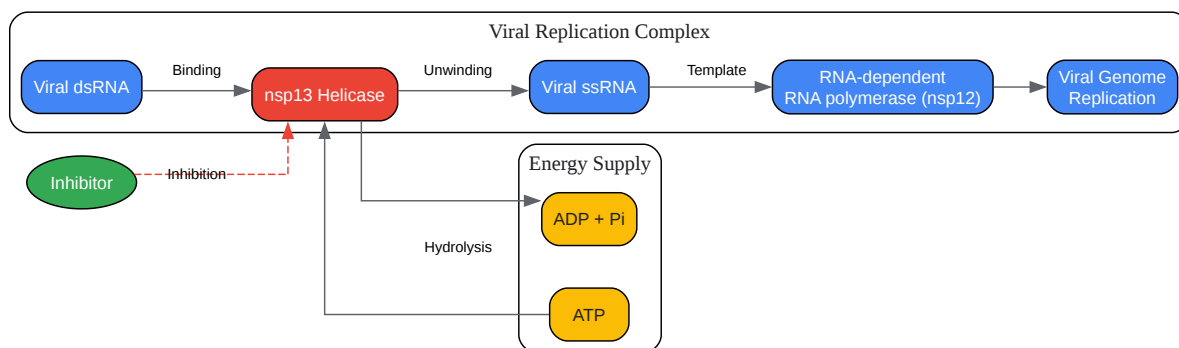
The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for viral replication and a validated target for the development of antiviral therapeutics.[1][2] Nsp13 belongs to the helicase superfamily 1B and exhibits both RNA 5'-triphosphatase and nucleoside triphosphate (NTP) hydrolysis-dependent helicase activities, which are essential for unwinding the viral RNA genome.[2][3][4] The ATPase activity of nsp13 provides the energy required for these functions, making it an attractive target for inhibitor screening.[4][5] This document provides detailed protocols for ATPase assays amenable to high-throughput screening (HTS) of nsp13 inhibitors and summarizes key quantitative data from the literature.

Principle of the ATPase Assay

The ATPase activity of nsp13 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis or by measuring the amount of remaining ATP. Common methods include colorimetric assays, such as the malachite green assay, and luminescence-based assays. These assays can be adapted for a high-throughput format to screen large compound libraries for potential nsp13 inhibitors.

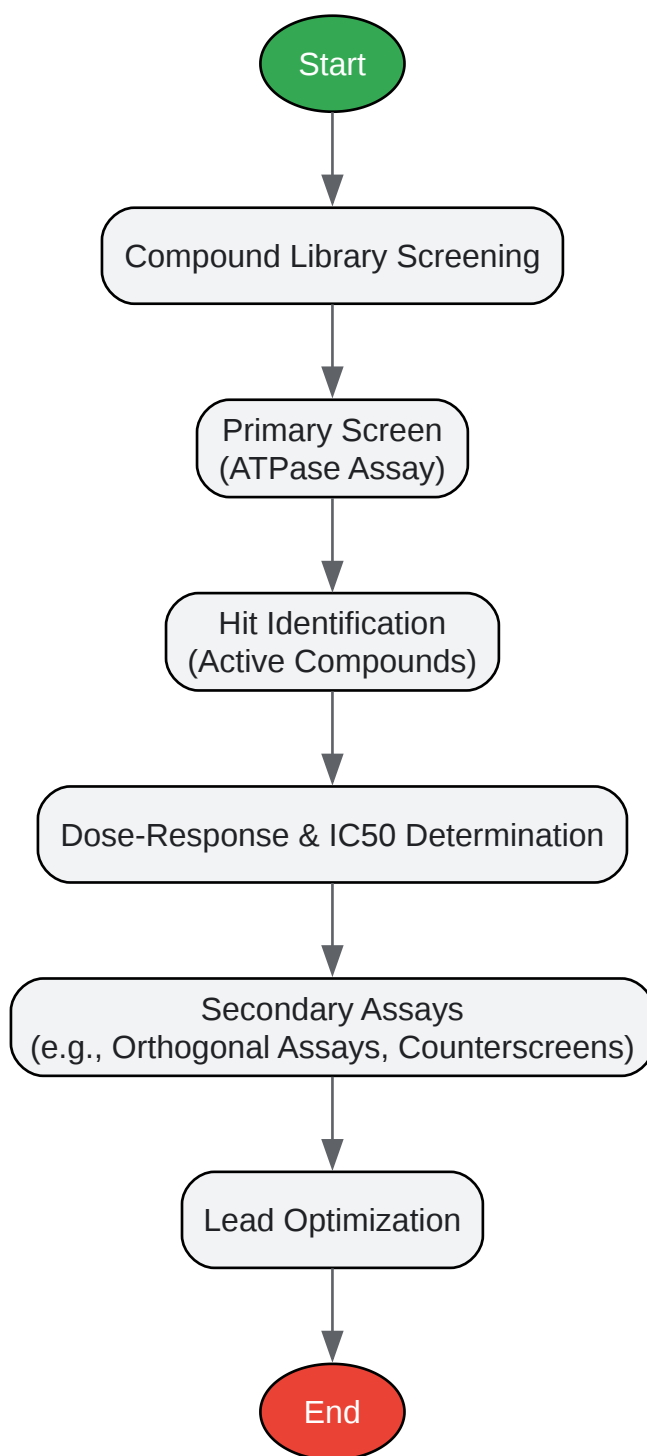
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of nsp13 in viral replication and the general workflow for an nsp13 inhibitor screening campaign using an ATPase assay.



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Caption: Role of nsp13 in Viral Replication.



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Caption: High-Throughput Screening Workflow.

Quantitative Data Summary

The following tables summarize key kinetic parameters for SARS-CoV-2 nsp13 and reported IC50 values for various inhibitors identified through ATPase and helicase assays.

Table 1: Kinetic Parameters of SARS-CoV-2 nsp13

Parameter	Value	Conditions	Reference
ATPase Activity (without nucleic acid)			
K _m (ATP)	0.043 ± 0.012 mM	---	[1][2]
k _{cat}	211 ± 26 min ⁻¹	---	[1][2]
Unwinding-Associated ATPase Activity			
K _m (ATP)	0.47 ± 0.06 mM	With dsDNA substrate	[1][2]
K _m (dsDNA)	1.22 ± 0.29 μM	---	[1][2]
k _{cat}	54.25 ± 5.3 min ⁻¹	With dsDNA substrate	[1][2]
K _m (ATP)	1 mM	With DNA substrate	[6]
K _m (ATP)	2 mM	With RNA substrate	[6]

Table 2: IC50 Values of nsp13 Inhibitors

Compound	IC50 (μM)	Assay Type	Reference
Lumacaftor	300	ATPase Assay	[7][8]
Cepharanthine	400	ATPase Assay	[7][8]
SSYA10-001	0.046	Unwinding Assay	[1]
Myricetin	Nanomolar range	Unwinding Assay	[1]
Quercetin	Nanomolar range	Unwinding Assay	[1]
Kaempferol	Nanomolar range	Unwinding Assay	[1]
Flavanone	Nanomolar range	Unwinding Assay	[1]
Licoflavone C	Micromolar range	Unwinding & ATPase Assays	[1]
FPA-124	Not specified	FRET-based Helicase Assay	[9]
Suramin-related compounds	Not specified	FRET-based Helicase Assay	[10]
Small Molecule Inhibitors (6 compounds)	6 ± 0.5 to 50 ± 6	Bioluminescence ATPase Assay	[3]
Confirmed Hits (674 compounds)	< 10	HTS Helicase Assay	[11]

Experimental Protocols

Protocol 1: Malachite Green-Based Colorimetric ATPase Assay

This protocol is adapted from a method used for measuring phosphate release.[7][8]

Materials:

- Purified recombinant SARS-CoV-2 nsp13 protein

- Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
- ATP solution
- Test compounds dissolved in DMSO
- Malachite Green (AM/AG) dye solution
- 96-well or 384-well plates
- Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

- Prepare the reaction mixture in a 96-well plate. For a 20 µL reaction volume, add:
 - Assay Buffer
 - 150 nM of nsp13 protein
 - Test compound at various concentrations (or DMSO for control)
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding ATP to a final concentration of 0.25 mM.
- Incubate the reaction at 37°C for 20 minutes.[\[7\]](#)[\[8\]](#)
- Stop the reaction by adding 80 µL of AM/AG dye solution.
- Incubate at room temperature for 5 minutes to allow for color development.[\[7\]](#)[\[8\]](#)
- Measure the absorbance at the appropriate wavelength (e.g., 630 nm).
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ values by fitting the dose-response data to a nonlinear regression model.[\[1\]](#)

Protocol 2: Bioluminescence-Based ATPase Assay

This protocol is based on the Kinase-Glo® assay system, which measures the amount of ATP remaining in the reaction.[\[12\]](#)[\[13\]](#)

Materials:

- Purified recombinant SARS-CoV-2 nsp13 protein
- Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
- ATP solution
- Test compounds dissolved in DMSO
- Kinase-Glo® Plus Luminescent Kinase Assay kit
- Opaque-walled 96-well or 384-well plates
- Luminometer

Procedure:

- Add test compounds and nsp13 protein to the wells of an opaque-walled plate.
- Add ATP to initiate the reaction.
- Incubate at 37°C for a defined period (e.g., 10-30 minutes).[\[13\]](#)
- Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will lyse the enzyme and generate a luminescent signal proportional to the amount of ATP present.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- A decrease in luminescence indicates ATP hydrolysis by nsp13. Inhibitors will result in a higher luminescent signal compared to the no-inhibitor control.

- Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

ATPase assays are robust and reliable methods for screening potential inhibitors of SARS-CoV-2 nsp13. Both colorimetric and luminescence-based formats are suitable for high-throughput screening campaigns. The protocols and data presented in this document provide a foundation for researchers to develop and implement effective screening strategies targeting this essential viral enzyme, ultimately contributing to the discovery of novel antiviral therapeutics.[3][11]

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